![molecular formula C18H22ClN5O3S B5556721 4-(4-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5556721.png)
4-(4-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a significant intermediate in various chemical processes and exhibits notable properties due to its structural components such as morpholine, pyrimidine, and chlorophenyl groups.
Synthesis Analysis
- Lei et al. (2017) described a synthetic method for a related compound, which involves condensation reaction, chlorination, and nucleophilic substitution, with a total yield of 43% (Lei, Wang, Xiong, & Lan, 2017).
- Chen et al. (2014) synthesized a novel compound bearing a sulfonylurea moiety, including steps like cyclization, chlorination, and substitution with morpholine and piperazine (Chen, Sun, Xu, Tu, Zheng, & Zhu, 2014).
Molecular Structure Analysis
- Kumar et al. (2012) examined the molecular conformation and interactions such as π–π stacking and hydrogen bonding in a structurally similar compound (Kumar, Mallesha, Sridhar, Kapoor, Gupta, & Kant, 2012).
Chemical Reactions and Properties
- Amirnasr et al. (2001) explored the spectroscopic characterization of complexes involving morpholine, demonstrating the chemical reactivity and interactions of the morpholine component (Amirnasr, Schenk, Gorji, & Vafazadeh, 2001).
Physical Properties Analysis
- Aydinli et al. (2010) investigated the crystal structures and spectroscopic properties of compounds containing morpholine, providing insights into the physical properties of similar compounds (Aydinli, Sayil, & Ibiş, 2010).
Chemical Properties Analysis
- Yar et al. (2008) described a synthesis method highlighting the chemical properties and reactivity of morpholine and piperazine in heterocyclic compounds (Yar, McGarrigle, & Aggarwal, 2008).
Applications De Recherche Scientifique
Synthesis of Novel Derivatives
- Synthesis of Thieno[2,3-D]Pyrimidine Derivative : A novel compound bearing a sulfonylurea moiety was synthesized, which included morpholine and piperazine in its structure (Chen et al., 2014).
- Synthesis of 4-aminoquinoline Derivatives : In the quest to develop effective anticancer agents, 4-aminoquinoline derived sulfonyl analogs were synthesized using a hybrid pharmacophore approach, which included the synthesis of compounds related to the given chemical structure (Solomon et al., 2019).
Structural and Spectroscopic Studies
- Study of Proton-Transfer Compounds : The crystal structures of proton-transfer compounds involving morpholine and piperazine were analyzed, providing insights into their structural features and hydrogen-bonding patterns (Smith et al., 2011).
- Characterization of Co(III) Complexes : The synthesis and spectroscopic characterization of Co(III) complexes involving morpholine and piperazine were conducted, contributing to the understanding of their chemical properties (Amirnasr et al., 2001).
Biological and Pharmacological Research
- Investigation of Anticancer Properties : Compounds synthesized with structural similarities to 4-(4-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine have shown potential in anticancer research, demonstrating effectiveness against various cancer cells (Solomon et al., 2019).
- Study of Antimicrobial Activities : Some derivatives have been explored for their antimicrobial activities, indicating potential use in addressing bacterial and fungal infections (Bektaş et al., 2010).
Material Science and Chemistry
- Design of Ionic Liquid Crystals : Piperidinium, piperazinium, and morpholinium cations, similar in structure to the given compound, have been utilized in the design of ionic liquid crystals, demonstrating diverse mesomorphic behaviors (Lava et al., 2009).
- Exploration of Nitrogen Sulphur Containing Heterocycles : These compounds have been highlighted for their significant potential in various industries, including medicinal and pharmaceutical applications (Sharma et al., 2020).
Miscellaneous Applications
- Inhibitors in Enzyme Studies : Certain compounds structurally related to the given chemical have been used as inhibitors in carbonic anhydrase enzyme studies, showcasing their potential in biochemical research (Turkmen et al., 2005).
Propriétés
IUPAC Name |
4-[4-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]pyrimidin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5O3S/c19-15-3-1-2-4-16(15)28(25,26)24-9-7-22(8-10-24)17-5-6-20-18(21-17)23-11-13-27-14-12-23/h1-6H,7-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZAGHQBAXXYTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=NC=C2)N3CCOCC3)S(=O)(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





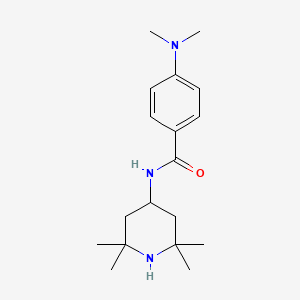

![N-{2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-4-methyl-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5556678.png)
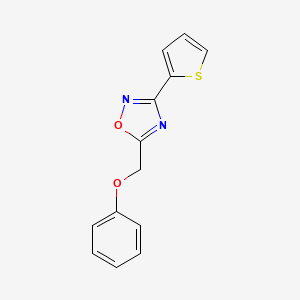
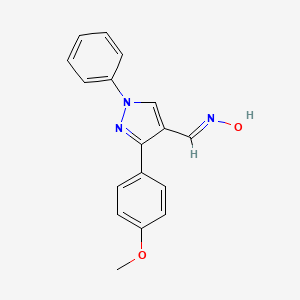
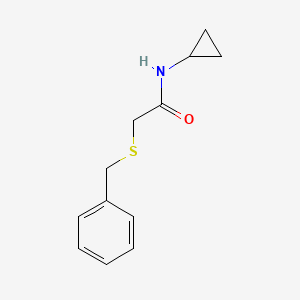
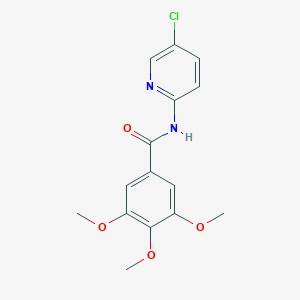
![2-amino-4-(5-methyl-2-thienyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5556729.png)
![6-[2-(1,3-benzodioxol-5-ylcarbonyl)carbonohydrazonoyl]-2,3-dimethoxybenzoic acid](/img/structure/B5556734.png)
